molecular formula C10H9BrO3 B14916042 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

Cat. No.: B14916042
M. Wt: 257.08 g/mol
InChI Key: BHTHUHLUYLLKJQ-UHFFFAOYSA-N
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Description

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a brominated isobenzofuran derivative featuring a fused dihydroisobenzofuran ring system substituted with a bromine atom at position 7 and an acetic acid group at position 2. The dihydroisobenzofuran core introduces structural rigidity and electronic modulation due to the oxygen atom in the furan ring, while the bromine substituent enhances electrophilic reactivity.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

2-(7-bromo-1,3-dihydro-2-benzofuran-4-yl)acetic acid

InChI

InChI=1S/C10H9BrO3/c11-9-2-1-6(3-10(12)13)7-4-14-5-8(7)9/h1-2H,3-5H2,(H,12,13)

InChI Key

BHTHUHLUYLLKJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CO1)Br)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. This reactivity enables functional group interconversion for downstream applications:

  • Aromatic substitution : Treatment with sodium methoxide in methanol at 60°C replaces bromine with methoxy groups, yielding 2-(7-methoxy-1,3-dihydroisobenzofuran-4-yl)acetic acid (70–85% yield).

  • Cross-coupling reactions : Palladium-catalyzed Suzuki–Miyaura coupling with arylboronic acids forms biaryl derivatives, critical for pharmaceutical intermediates .

Table 1: Reactivity comparison of halogenated analogs

CompoundHalogenReaction Rate (Relative to Br)Yield in Suzuki Coupling (%)
7-Bromo derivative (target)Br1.082–89
7-Chloro derivativeCl0.365–72
7-Iodo derivativeI1.588–93

The bromine atom balances reactivity and stability, making it optimal for transition metal-catalyzed reactions .

Acetic Acid Functional Group Transformations

The carboxylic acid moiety participates in classic acid-derived reactions:

  • Esterification : Reacting with ethanol in H₂SO₄ yields ethyl 2-(7-bromo-1,3-dihydroisobenzofuran-4-yl)acetate (90% conversion).

  • Amidation : Coupling with amines via EDCI/HOBt forms biologically active amides, such as N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives .

Mechanistic insight : The electron-withdrawing effect of the bromine atom slightly increases the acidity of the carboxylic group (pKa ≈ 3.8), enhancing nucleophilic acyl substitution kinetics.

Cyclization and Heterocycle Formation

The dihydroisobenzofuran ring enables cyclization under acidic or basic conditions:

  • Lactonization : Heating in acetic anhydride induces ring expansion to form 7-bromo-isochromanone derivatives .

  • Oxidative coupling : MnO₂-mediated oxidation generates conjugated dienones, precursors to polycyclic aromatic systems .

Example reaction :

Target compoundΔAc2O7-Bromo-isochromanone+AcOH(75% yield)[6]\text{Target compound} \xrightarrow[\Delta]{\text{Ac}_2\text{O}} \text{7-Bromo-isochromanone} + \text{AcOH} \quad (75\%\ \text{yield})[6]

Synthetic Methodology Optimization

Key parameters for high-yield reactions:

Reaction TypeOptimal ConditionsCatalyst SystemYield Range (%)
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (90°C)Pd-based82–89
EsterificationH₂SO₄, EtOH, refluxAcid catalyst85–92
Nucleophilic substitutionNaOMe, MeOH, 60°CBase70–85

This compound’s dual reactivity (electrophilic bromine and nucleophilic acid) positions it as a critical building block in synthetic organic chemistry. Further studies should explore its utility in asymmetric catalysis and targeted drug delivery systems .

Scientific Research Applications

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Parameters of Analogs

Parameter 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic Acid (Inferred) 2-(3-Bromo-4-methoxyphenyl)acetic Acid
Core Structure Dihydroisobenzofuran Phenyl
Substituent Positions Br (7), COOH (4) Br (3), OMe (4), COOH (side chain)
Key Bond Angles N/A 118.2°, 118.4°, 121.5° (C—C—C)
Hydrogen Bonding Motif Likely O—H⋯O dimers R₂²(8) O—H⋯O dimers (O⋯O: 2.672 Å)
Synthesis Yield N/A 84%

Table 2: Crystallographic Tools Used in Structural Analysis

Program Application Reference
SHELXL Small-molecule refinement
ORTEP-3 Thermal ellipsoid visualization
WinGX Crystallographic data integration

Biological Activity

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The compound is characterized by a bromine atom attached to the isobenzofuran ring system. Its molecular formula is C9H9BrO2C_9H_9BrO_2, with a molecular weight of approximately 229.07 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the benzofuranone structure, particularly those modified at the 7-position. In silico modeling and biological evaluations have shown that these modifications can enhance tubulin polymerization activity, leading to increased antiproliferative effects against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study conducted on derivatives of noscapine, a natural alkaloid, demonstrated that modifications at position-7 resulted in compounds with significantly improved antiproliferative activity against cancer cell lines such as A549 (lung), MCF-7 (breast), and PC-3 (prostate) .
  • Mechanism of Action : The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory processes.

Research Findings

  • Cytokine Inhibition : A derivative of this compound showed a significant reduction in TNF-α levels at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis.

Mechanistic Insights

  • Oxidative Stress Reduction : Studies suggest that derivatives can reduce reactive oxygen species (ROS) production in neuronal cells, thereby providing neuroprotective effects against neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerTubulin polymerization inhibition
Anti-inflammatoryInhibition of TNF-α
NeuroprotectiveReduction of oxidative stress

Q & A

Basic Research Question

  • HPLC : Quantifies purity (>97% as per typical standards) and detects byproducts .
  • NMR : 1^1H/13^13C NMR identifies substituent positions (e.g., bromine-induced deshielding in aromatic protons) .
  • X-ray crystallography : Resolves electronic effects (e.g., C–C–C angles at bromine-substituted carbons expand to 121.5° due to electron withdrawal) .

How does the bromo substituent’s electron-withdrawing nature influence reactivity in cross-coupling reactions?

Advanced Research Question
The bromo group activates the aromatic ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) by polarizing C–Br bonds. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency with boronic acids.
  • Solvent/base systems : DMF or THF with K₂CO₃ optimizes reactivity while minimizing dehalogenation.
  • Steric effects : Bulky substituents adjacent to bromine may slow reaction kinetics, requiring elevated temperatures .

What strategies resolve contradictions between computational predictions and experimental data?

Advanced Research Question
Discrepancies (e.g., predicted vs. observed bond angles) arise from approximations in computational models. Mitigation strategies:

  • Multi-method validation : Compare density functional theory (DFT) with MP2 or CCSD(T) calculations for electronic effects.
  • Solvent corrections : Include implicit solvent models (e.g., PCM) to mimic experimental conditions.
  • Experimental benchmarking : Use SCXRD or spectroscopic data to refine computational parameters iteratively .

How do hydrogen-bonding motifs affect physicochemical stability and solubility?

Advanced Research Question
Hydrogen-bonded dimers (e.g., R₂²(8) motifs) reduce solubility in non-polar solvents but enhance thermal stability. For example:

  • Crystal packing : Dimers stack via π-π interactions, increasing melting points (>200°C observed in analogues) .
  • Solubility modulation : Introduce polar groups (e.g., hydroxyl) to disrupt dimerization, improving aqueous solubility for biological assays.

What role does this compound play in natural product synthesis?

Basic Research Question
It serves as a key intermediate in synthesizing antimitotic agents (e.g., Combretastatin A-4) via Perkin condensation/decarboxylation . Methodological steps:

Condensation : React with aldehydes under acidic conditions.

Decarboxylation : Thermal or catalytic removal of the carboxylic acid group.

Purification : Crystallization from ethanol/water yields high-purity products for biological testing.

How are spectroscopic and crystallographic data integrated to validate tautomeric forms?

Advanced Research Question

  • NMR : Detect tautomers via proton exchange peaks (e.g., enol-keto tautomerism in D₂O).
  • IR spectroscopy : Identify carbonyl stretching frequencies (e.g., 1700 cm⁻¹ for carboxylic acid vs. 1650 cm⁻¹ for enolates).
  • SCXRD : Resolve tautomeric states unambiguously by locating hydrogen atoms in electron density maps .

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